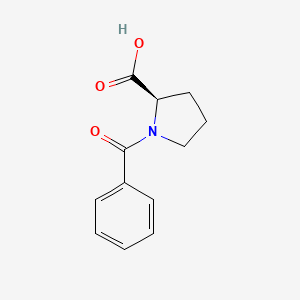

(2R)-1-benzoylpyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2R)-1-benzoylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid group at the second position of the ring. The (2R) configuration indicates the specific spatial arrangement of the substituents around the chiral center, which is crucial for its biological activity and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-benzoylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ®-proline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Another method involves the use of a chiral auxiliary to control the stereochemistry of the product. For example, the reaction of ®-proline with benzoyl chloride in the presence of a chiral auxiliary such as (S)-phenylglycine can yield this compound with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. Typical protocols involve:

-

Reagents : Methanol or ethanol with H₂SO₄ or HCl as catalysts .

-

Mechanism : Nucleophilic acyl substitution, where the acid reacts with alcohols to form esters.

-

Example :

Yields depend on solvent polarity and reaction time, often exceeding 70% under optimized conditions .

Amidation and Peptide Coupling

The carboxylic acid participates in amide bond formation, facilitated by coupling agents:

-

Reagents : EDC/HOBt, DCC, or DIC in dichloromethane or THF .

-

Applications : Synthesis of proline-based hydroxamates for enzyme inhibition (e.g., LpxC targeting) .

-

Example Reaction :

Yields range from 53–95% depending on the amine nucleophile .

Reductive C–N Bond Cleavage

The benzamide group undergoes regioselective C–N bond cleavage under photoredox/Lewis acid conditions :

-

Catalysts : Zn(OTf)₂ and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ under blue LED light.

-

Mechanism : Single-electron transfer (SET) generates a radical intermediate, followed by β-scission and hydrogen-atom transfer (HAT).

-

Products : Ring-opened alkanes or functionalized lactones (e.g., 2al in 97% yield) .

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Benzoyl pyrrolidine | Zn(OTf)₂, Ir catalyst, 24 h | Tetrahydrofuran | 97 |

| N-Acetyl pyrrolidine | Same as above | No reaction | 0 |

Hydrolysis of the Benzamide Group

The benzoyl group can be hydrolyzed under strong acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M) at reflux yields pyrrolidine-2-carboxylic acid and benzoic acid.

-

Basic Hydrolysis : NaOH (2M) at 80°C produces sodium carboxylate intermediates.

Steric hindrance from the pyrrolidine ring slows hydrolysis compared to linear amides.

Hydroxamic Acid Formation

Conversion to hydroxamates enhances biological activity (e.g., metalloenzyme inhibition) :

-

Reagents : Hydroxylamine hydrochloride activated via acyl chloride intermediates.

-

Example :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of (2R)-1-benzoylpyrrolidine-2-carboxylic acid can be categorized into several fields:

Chemistry

- Chiral Building Block : It is utilized as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives with potential biological activity.

- Synthesis of Derivatives : The compound is involved in the synthesis of related compounds that exhibit significant biological activities, such as inhibitors of fatty acid synthesis and oxidation, which are potential anticancer agents.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit metalloproteases, particularly zinc hydrolases. This inhibition is relevant for diseases associated with vasoconstriction, such as hypertension and cardiac insufficiency .

- Protein-Ligand Interactions : Interaction studies have demonstrated its binding affinity to various enzymes and receptors, assessed through techniques like surface plasmon resonance and isothermal titration calorimetry.

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development. Its cytotoxic effects against cancer cells have been documented, indicating potential for targeted cancer therapies .

- Antioxidant Activity : Derivatives of this compound exhibit significant antioxidant properties, which can protect cellular components from oxidative damage.

Table 1: Summary of Key Research Findings

Wirkmechanismus

The mechanism of action of (2R)-1-benzoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity of the compound. The benzoyl group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes or receptors. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-1-benzoylpyrrolidine-2-carboxylic acid: The enantiomer of the compound with the opposite configuration at the chiral center.

1-benzoylpyrrolidine-2-carboxylic acid: A racemic mixture containing both (2R) and (2S) enantiomers.

1-benzylpyrrolidine-2-carboxylic acid: A similar compound with a benzyl group instead of a benzoyl group.

Uniqueness

(2R)-1-benzoylpyrrolidine-2-carboxylic acid is unique due to its specific (2R) configuration, which imparts distinct biological activity and interactions compared to its enantiomer or racemic mixture. The presence of the benzoyl group also contributes to its unique chemical properties and reactivity.

Biologische Aktivität

(2R)-1-benzoylpyrrolidine-2-carboxylic acid, commonly referred to as benzoyl proline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring with a carboxylic acid group and a benzoyl substituent, which contributes to its unique biological profile.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Metalloproteases : It has been shown to inhibit mammalian metalloprotease activity, particularly zinc hydrolases. This inhibition is relevant in the context of various diseases associated with vasoconstriction, such as hypertension and cardiac insufficiency .

- Antioxidant Activity : Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and protect cellular components from oxidative damage .

- Cytotoxic Effects : The cytotoxicity of this compound has been evaluated against various cancer cell lines. It has shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Study 1: Inhibition of Endothelin-Converting Enzyme

A study investigated the efficacy of this compound as an inhibitor of endothelin-converting enzyme (ECE). The results indicated that this compound effectively reduced ECE activity in vitro, suggesting a potential role in managing conditions like pulmonary hypertension and cardiac diseases .

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity comparable to standard antioxidants like vitamin C, highlighting its potential for therapeutic use in oxidative stress-related conditions .

Eigenschaften

IUPAC Name |

(2R)-1-benzoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKQWFHJOBBAO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.